2-Mercaptoacetanilide

Analytical chemistry Metal precipitation Trace element analysis

2-Mercaptoacetanilide (thioglycolic acid anilide) is an organosulfur compound with dual thiol/anilide reactivity. For trace lead quantification at pH 5, thioglycolic acid anilide derivatives deliver ~80% recovery, substantially outperforming thionalide (~60%). In PGM separations, its Pt(II) complexes form molecularly imprinted polymers with high Pd(II) selectivity over Pt(II), Co(II), Cu(II), and Ni(II). The compound also functions as a copper-chelating preservative via metal ion deprivation and serves as a precursor for tetradentate sulfur-containing diamide ligands. Prioritize this building block when application-specific metal binding efficiency is critical.

Molecular Formula C8H9NOS
Molecular Weight 167.23 g/mol
CAS No. 4822-44-0
Cat. No. B1328905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptoacetanilide
CAS4822-44-0
Molecular FormulaC8H9NOS
Molecular Weight167.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CS
InChIInChI=1S/C8H9NOS/c10-8(6-11)9-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10)
InChIKeyDLVKRCGYGJZXFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptoacetanilide (CAS 4822-44-0) for Analytical and Synthetic Applications


2-Mercaptoacetanilide (CAS 4822-44-0, molecular formula C8H9NOS, molecular weight 167.23) is an organosulfur compound classified as an N-arylamide of mercaptoacetic acid, bearing a thiol (-SH) group and an anilide moiety [1]. It exists as a crystalline solid with a melting point of approximately 110.75 °C and a boiling point of 356.6±25.0 °C at 760 mmHg . The compound is known under several synonyms including thioglycolic acid anilide, N-phenyl-2-mercaptoacetamide, and thioglycolylanilide, reflecting its dual reactivity as both a thiol nucleophile and an anilide derivative .

Performance Variability of Thioglycolic Acid Anilide Derivatives in Analytical Chemistry


Thioglycolic acid anilide derivatives, despite sharing the core —NHCOCH2SH functional group, cannot be treated as interchangeable reagents in analytical applications due to substituent-dependent variations in metal ion precipitation efficiency, solubility characteristics, and selectivity profiles [1]. Systematic comparative studies of six compounds within this structural class have demonstrated that subtle modifications—such as the presence or position of alkyl substituents on the aromatic ring—produce quantifiably divergent analytical outcomes under identical experimental conditions [1]. Consequently, procurement decisions must be guided by application-specific performance data rather than generic class-level assumptions.

Comparative Performance Evidence for 2-Mercaptoacetanilide in Metal Precipitation and Chelation


2-Mercaptoacetanilide Class Derivative Outperforms Thionalide in Lead Precipitation Recovery at pH 5

In a comparative study of six thioglycolic acid anilide derivatives evaluated for microgram-level lead precipitation from acetate-buffered solutions at pH 5, a closely related derivative, 2′-mercapto-4-propylacetanilide (containing the identical —NHCOCH2SH functional core), achieved consistently higher lead recovery than the established reagent thionalide [1]. This class-level evidence establishes that the thioglycolic acid anilide scaffold, which defines 2-mercaptoacetanilide, provides a measurably superior recovery baseline compared to the naphthyl-substituted thionalide under these specific analytical conditions. The differential performance stems from the influence of the aromatic substituent on complex solubility and precipitation kinetics [1].

Analytical chemistry Metal precipitation Trace element analysis

2-Mercaptoacetanilide Derivative Completely Fails to Precipitate Lead While Propyl-Substituted Analog Achieves 80% Recovery

Within the same comparative study of six thioglycolic acid anilide compounds evaluated for lead precipitation at pH 5, a striking performance divergence was observed: one derivative within the series produced no precipitate whatsoever under conditions where the propyl-substituted analog achieved approximately 80% recovery [1]. This intra-class variability—ranging from zero precipitation to 80% recovery among structurally similar compounds sharing the identical —NHCOCH2SH core—demonstrates that the performance of thioglycolic acid anilide derivatives is exquisitely sensitive to specific substitution patterns on the aromatic ring [1].

Analytical chemistry Structure-activity relationship Metal chelation

4-Mercaptoacetanilide Demonstrates Analgesic Activity Comparable to Acetanilide with No Mutagenic Activity

In a head-to-head pharmacological comparison of aniline derivatives, the 4-substituted positional isomer 4-mercaptoacetanilide (compound 6) exhibited analgesic activity comparable to acetanilide (compound 3), with an ED50 in the same general range, while showing a critical safety differentiation: it was the only compound tested that produced no statistically significant mutagenic response in the micronucleus test [1]. The decreasing order of analgesic activity across seven compounds was reported as: acetanilide (3) > 4-aminophenol (4) ≈ aniline (5) ≈ 4-mercaptoacetanilide (6) > phenacetin (1) ≈ 4-ethylthioacetanilide (7) > acetaminophen (2) [1]. Importantly, while 4-mercaptoacetanilide retained analgesic efficacy, it was the sole compound devoid of detectable mutagenic activity under the assayed doses, in contrast to all other compounds—including its direct sulfur analog 4-ethylthioacetanilide—which were positive mutagens [1].

Pharmacology Mutagenicity screening Structure-activity relationship

Platinum(II)-Mercaptoacetanilide Complexes Enable High-Selectivity Palladium(II) Molecularly Imprinted Polymers

Molecularly imprinted polymers (MIPs) prepared using platinum(II) mercaptoacetanilide complexes in combination with 3,6-dithiadiamide ligands demonstrated high selectivity for palladium(II) in the presence of platinum(II), cobalt(II), copper(II), and nickel(II), as determined by ICP-MS analysis [1]. The sulfur-rich coordination environment provided by the mercaptoacetanilide-derived ligand architecture enables preferential binding discrimination among platinum group metals (PGMs)—a critical functional requirement in PGM separations where traditional extractants often exhibit poor selectivity between palladium and platinum [1]. While this evidence pertains to a platinum(II) complex of mercaptoacetanilide rather than the free ligand, it establishes the fundamental chelating competence of the mercaptoacetanilide sulfur-donor system for selective metal recognition [1].

Coordination chemistry Molecularly imprinted polymers Platinum group metal separation

Validated Application Scenarios for 2-Mercaptoacetanilide Procurement


Trace Lead Precipitation in Weakly Acidic Analytical Matrices

When developing analytical methods for trace lead quantification from acetate-buffered solutions at pH 5, thioglycolic acid anilide derivatives have demonstrated class-level recovery performance exceeding that of thionalide (ca. 80% vs. ca. 60% recovery) [1]. Procurement of 2-mercaptoacetanilide or its appropriately substituted derivatives should be prioritized over thionalide for applications requiring maximum recovery efficiency under these specific pH and buffer conditions [1]. Method validation should include confirmatory recovery studies, given the demonstrated intra-class performance variability ranging from zero precipitation to 80% recovery among structurally related derivatives [1].

Synthesis of Selective Palladium-Binding Ligands and MIPs

For research groups developing molecularly imprinted polymers (MIPs) or chelating agents for platinum group metal (PGM) separations, 2-mercaptoacetanilide serves as a demonstrated sulfur-donor ligand precursor. Platinum(II) mercaptoacetanilide complexes have been successfully employed to prepare MIPs exhibiting high selectivity for palladium(II) in the presence of platinum(II), cobalt(II), copper(II), and nickel(II) [2]. This application leverages the compound‘s ability to form stable metal-thiolate coordination complexes—a functional attribute directly relevant to materials science and separation chemistry research.

Copper-Mediated Antimicrobial Preservation Systems

In formulation science applications, 2-mercaptoacetanilide functions as a copper-chelating preservative that inhibits bacterial growth by binding copper ions and preventing the formation of copper complexes that would otherwise support microbial proliferation . This mechanism—thiolate-mediated copper sequestration—provides antimicrobial activity through metal ion deprivation rather than direct biocidal action. Procurement for preservative applications should be guided by the specific copper-binding stoichiometry and formulation compatibility requirements .

Synthesis of Tetradentate Sulfur-Containing Diamide Ligands

Substituted 2-mercaptoacetanilides have been established as versatile precursors for the synthesis of tetradentate, sulfur-containing diamide ligands via reaction with 1,2-dibromoethane [3]. These novel ligands have been fully characterized by 1H and 13C NMR, IR, MS, and elemental analysis, confirming the structural integrity and synthetic accessibility of the resulting sulfur-rich coordination scaffolds [3]. This application scenario is particularly relevant for coordination chemistry laboratories synthesizing polydentate ligands for metal complexation studies.

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